![molecular formula C18H15ClN6O B383134 7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329796-01-2](/img/structure/B383134.png)

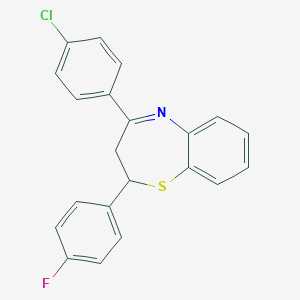

7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

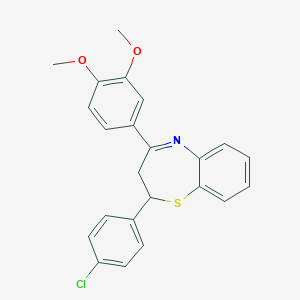

The compound “7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to have various applications in medicinal chemistry .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Scientific Research Applications

Antifungal Applications

Triazolopyrimidine derivatives like our compound have been found to exhibit antifungal properties . They are structurally related to commercially available antifungal drugs such as fluconazole and voriconazole . These compounds can inhibit the growth of various fungal pathogens, making them potential candidates for the development of new antifungal therapies.

Anticancer Potential

The triazole core present in these compounds has shown promise in anticancer research. Some derivatives have demonstrated cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The broad spectrum of antimicrobial activity of triazolopyrimidines makes them valuable in the fight against multidrug-resistant pathogens. They can serve as a scaffold for developing new antibacterial agents, addressing the urgent need for novel treatments against resistant bacteria .

Cardiovascular Therapeutics

Compounds with a triazolopyrimidine structure have been utilized in the treatment of cardiovascular disorders . They can act as inhibitors of enzymes or receptors involved in cardiovascular diseases, offering a pathway for the development of new cardiovascular drugs .

Antidiabetic Applications

Research has indicated that triazolopyrimidine derivatives can be effective in managing type 2 diabetes . Their ability to modulate biological targets relevant to diabetes makes them a subject of interest for antidiabetic drug development .

Material Science

Beyond biomedical applications, these compounds have shown utility in material sciences . Their unique chemical structure allows them to be used in the synthesis of materials with specific properties, potentially contributing to advancements in this field .

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions, leading to changes in the conformation or activity of these targets .

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that it may affect pathways related to immune response, cellular metabolism, and signal transduction .

Pharmacokinetics

The synthesis of similar compounds has been reported to involve a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound may have good bioavailability due to its synthetic accessibility and potential stability under physiological conditions.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cell lines , suggesting that this compound may also have potential anticancer effects.

properties

IUPAC Name |

7-(4-chlorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-3-2-8-20-9-14)16(12-4-6-13(19)7-5-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQLBKXUABOMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-7-oxo-9-(2-thienyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide](/img/structure/B383051.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383054.png)

![2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383057.png)

![Dimethyl 5-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383058.png)

![7-Methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B383059.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]methylene}-2H-chromene-2,4(3H)-dione](/img/structure/B383060.png)

![ethyl 3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B383062.png)

![2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B383067.png)

![4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B383075.png)